

# An In-Depth Technical Guide to D-(+)-Maltose Monohydrate-<sup>13</sup>C<sub>12</sub>

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## Compound of Interest

Compound Name: *D-(+)-Maltose Monohydrate-<sup>13</sup>C<sub>12</sub>*  
Cat. No.: *B13843350*

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## Abstract

D-(+)-Maltose Monohydrate-<sup>13</sup>C<sub>12</sub> is a stable isotope-labeled form of maltose, a disaccharide composed of two α-D-glucose units. In this molecule, all twelve carbon atoms are replaced with the heavy isotope, carbon-13. This isotopic enrichment makes it an invaluable tool for researchers in various scientific disciplines, particularly in the fields of metabolomics, fluxomics, and drug development. Its primary application lies in its use as a tracer to elucidate metabolic pathways, quantify metabolic fluxes, and serve as an internal standard for analytical quantification. This technical guide provides a comprehensive overview of D-(+)-Maltose Monohydrate-<sup>13</sup>C<sub>12</sub>, its properties, applications, and the experimental methodologies associated with its use.

## Core Chemical and Physical Properties

D-(+)-Maltose Monohydrate-<sup>13</sup>C<sub>12</sub> is a white to off-white solid that is soluble in water and methanol.[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	[ <sup>13</sup> C] <sub>12</sub> H <sub>24</sub> O <sub>12</sub>	[1][2]
Molecular Weight	372.22 g/mol	[1][2][3]
Appearance	White to Off-white Solid	[1]
Solubility	Soluble in Methanol, Water	[1]
Purity	Typically ≥98%	[1]
Synonyms	D-(+)-Maltose Monohydrate-UL- <sup>13</sup> C <sub>12</sub> ; [UL- <sup>13</sup> C <sub>12</sub> ]maltose monohydrate; 4-O-α-D-[UL- <sup>13</sup> C <sub>6</sub> ]glucopyranosyl-D-[UL- <sup>13</sup> C <sub>6</sub> ]glucose	[1][3]
Unlabeled CAS Number	6363-53-7	[1]

## Synthesis

The synthesis of uniformly labeled <sup>13</sup>C-disaccharides like D-(+)-Maltose Monohydrate-<sup>13</sup>C<sub>12</sub> is a complex process that can be achieved through both chemical and enzymatic methods.

**Enzymatic Synthesis:** A common approach involves the use of enzymes to build the disaccharide from a uniformly labeled monosaccharide precursor, such as [U-<sup>13</sup>C<sub>6</sub>]glucose.[4] [5][6] This method offers high specificity and can be more efficient for producing complex carbohydrates. One potential pathway involves the production of <sup>13</sup>C-labeled bacterial cellulose from *Acetobacter xylinum* grown on a medium containing [U-<sup>13</sup>C<sub>6</sub>]glucose, followed by enzymatic degradation to obtain labeled oligosaccharides.[4]

**Chemical Synthesis:** Chemical synthesis provides an alternative route, though it often involves multiple protection and deprotection steps to achieve the desired regioselectivity and stereoselectivity of the glycosidic bond.[6]

## Applications in Research and Drug Development

The primary utility of D-(+)-Maltose Monohydrate-<sup>13</sup>C<sub>12</sub> stems from its nature as a stable isotope tracer.[2] This allows researchers to follow the metabolic fate of maltose through

various biochemical pathways without the need for radioactive isotopes.

**3.1. Metabolic Flux Analysis (MFA):**  $^{13}\text{C}$ -MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[7][8][9] By introducing D-(+)-Maltose Monohydrate- $^{13}\text{C}_{12}$  into a cell culture or organism, researchers can track the incorporation of the  $^{13}\text{C}$  atoms into downstream metabolites.[9] The resulting labeling patterns in metabolites like those in glycolysis and the citric acid cycle can be analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to calculate the intracellular metabolic fluxes. [7][9]

**3.2. Glycosylation Studies:** This labeled maltose is useful in studying the biosynthesis of glycans and glycoproteins.[1] By tracing the  $^{13}\text{C}$  label, researchers can investigate how maltose contributes to the glycan structures on proteins, which is crucial for understanding protein function and cellular signaling.

**3.3. Fermentation Monitoring:** In industrial biotechnology, D-(+)-Maltose Monohydrate- $^{13}\text{C}_{12}$  can be used to monitor and optimize fermentation processes where maltose is a key substrate.[1]

**3.4. Analytical Internal Standard:** Due to its distinct mass from its unlabeled counterpart, it serves as an excellent internal standard for the accurate quantification of maltose in complex biological samples using isotope dilution mass spectrometry.[2]

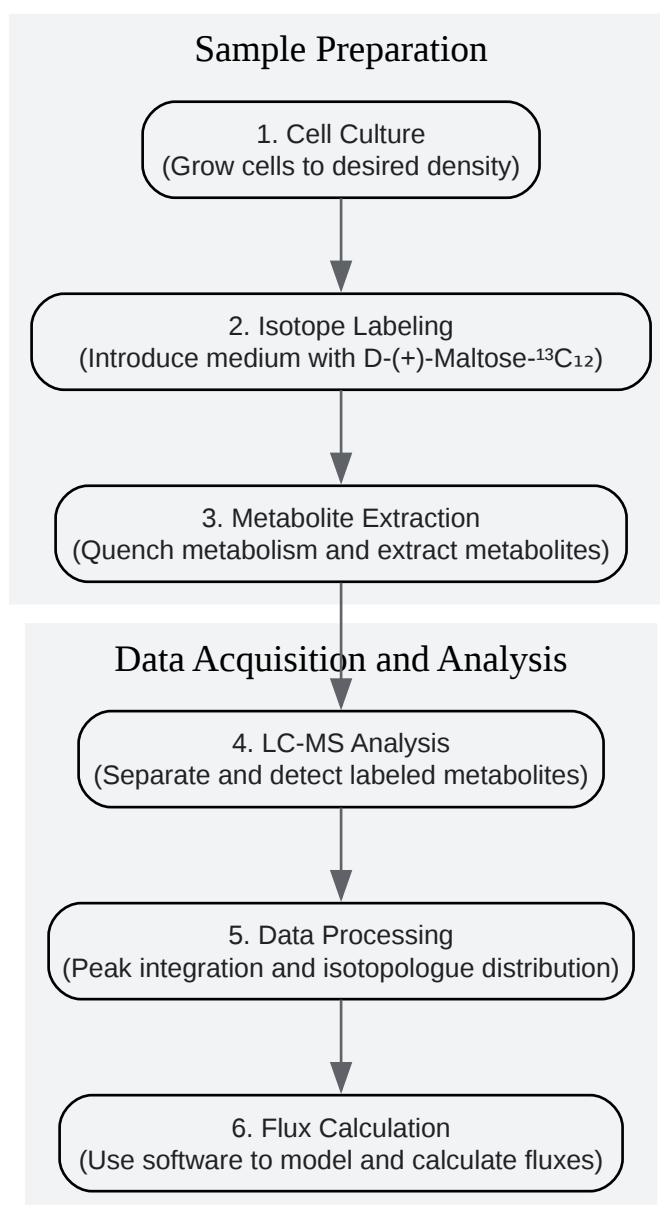
## Experimental Protocols

While specific protocols will vary depending on the experimental goals and the biological system under investigation, the following sections outline general methodologies for the use of D-(+)-Maltose Monohydrate- $^{13}\text{C}_{12}$ .

### 4.1. Metabolic Flux Analysis using Mass Spectrometry

This protocol provides a general workflow for a  $^{13}\text{C}$ -MFA experiment using LC-MS.

Experimental Workflow for  $^{13}\text{C}$ -MFA



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A general workflow for a  $^{13}\text{C}$ -Metabolic Flux Analysis experiment.

Methodology:

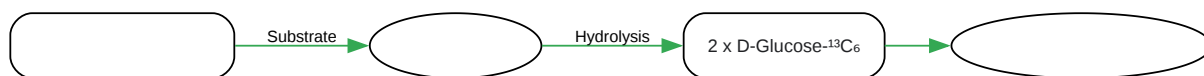
- Cell Culture and Labeling:
  - Culture cells in a standard medium to the desired confluence.

- Replace the standard medium with a medium containing a known concentration of D-(+)-Maltose Monohydrate-<sup>13</sup>C<sub>12</sub>.
- Incubate the cells for a sufficient period to achieve isotopic steady-state. This duration needs to be optimized for the specific cell line and experimental conditions.
- Metabolite Extraction:
  - Rapidly quench metabolic activity by, for example, washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
  - Harvest the cell extracts containing the labeled metabolites.
- LC-MS Analysis:
  - Separate the metabolites using liquid chromatography.
  - Analyze the eluent by mass spectrometry to determine the mass isotopologue distributions (MIDs) of key metabolites.
- Data Analysis:
  - Integrate the peak areas for each isotopologue of a given metabolite.
  - Correct for the natural abundance of <sup>13</sup>C.
  - Use specialized software (e.g., INCA, Metran) to fit the experimental MID data to a metabolic model and calculate the metabolic fluxes.

## 4.2. Enzymatic Assays

D-(+)-Maltose Monohydrate-<sup>13</sup>C<sub>12</sub> can be used as a substrate to study the kinetics and mechanisms of enzymes that metabolize maltose, such as α-glucosidase and maltose phosphorylase.

### Signaling Pathway for α-Glucosidase Activity Assay



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